molecular formula C8H6ClFO4S B6617705 2-chloro-3-fluoro-5-methanesulfonylbenzoic acid CAS No. 1535357-68-6

2-chloro-3-fluoro-5-methanesulfonylbenzoic acid

Cat. No.: B6617705
CAS No.: 1535357-68-6
M. Wt: 252.65 g/mol
InChI Key: XKDGPNICSAKGSX-UHFFFAOYSA-N
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Description

2-chloro-3-fluoro-5-methanesulfonylbenzoic acid is an organic compound that features a benzoic acid core substituted with chlorine, fluorine, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-fluoro-5-methanesulfonylbenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of a benzoic acid derivative, followed by the introduction of the methanesulfonyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of continuous flow reactors can also be considered to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-fluoro-5-methanesulfonylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-3-fluoro-5-methanesulfonylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoro-5-methanesulfonylbenzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-fluoro-5-methylbenzoic acid
  • 2-chloro-3-fluoro-5-nitrobenzoic acid
  • 2-chloro-3-fluoro-5-aminobenzoic acid

Uniqueness

2-chloro-3-fluoro-5-methanesulfonylbenzoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2-chloro-3-fluoro-5-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-15(13,14)4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDGPNICSAKGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535357-68-6
Record name 2-chloro-3-fluoro-5-methanesulfonylbenzoic acid
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